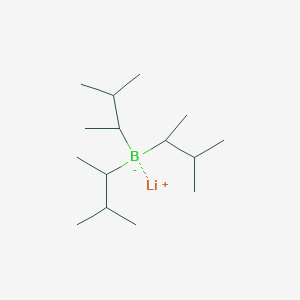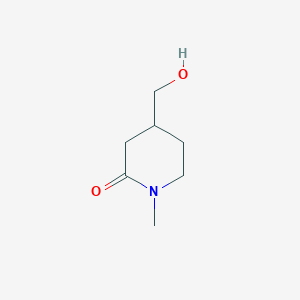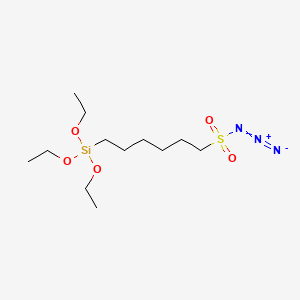![molecular formula C11H10N2O2 B1592867 Éster metílico del ácido 3-(1H-pirrolo[2,3-b]piridin-5-il)-acrílico CAS No. 945029-05-0](/img/structure/B1592867.png)
Éster metílico del ácido 3-(1H-pirrolo[2,3-b]piridin-5-il)-acrílico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Basándose en la información disponible, aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del “Éster metílico del ácido 3-(1H-pirrolo[2,3-b]piridin-5-il)-acrílico”:
Investigación del Cáncer
Este compuesto puede utilizarse en la síntesis de potentes inhibidores que se dirigen a vías específicas relacionadas con el cáncer. Por ejemplo, derivados similares de la pirrolopiridina se han evaluado como potentes inhibidores del FGFR (receptor del factor de crecimiento de fibroblastos), que desempeñan un papel en el crecimiento y supervivencia del tumor .
Síntesis de Fármacos
Podría servir como intermedio en la síntesis de fármacos complejos. Un ejemplo es su uso en la síntesis de Venetoclax, un inhibidor de la BCL-2 utilizado en la terapia contra el cáncer .
Tratamiento de Enfermedades Metabólicas
Los derivados de la pirrolopiridina han mostrado potencial para reducir los niveles de glucosa en sangre, lo que sugiere posibles aplicaciones en el tratamiento de enfermedades metabólicas como la diabetes .
Inhibición Enzimática
Los derivados de la pirrolopiridina se han utilizado para inhibir enzimas como la elastasa de neutrófilos humanos (HNE), que participan en diversos procesos inflamatorios .
Agentes Antiproliferativos
Algunos compuestos de pirrolopiridina han demostrado actividad antiproliferativa contra líneas celulares específicas, lo que indica un posible uso como agentes antiproliferativos en la investigación del cáncer .
Inhibición de Quinasas
Estos compuestos también pueden investigarse por sus propiedades de inhibición de quinasas, lo que es significativo en el contexto de las terapias contra el cáncer dirigidas .
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” interacts with its targets, FGFR1, 2, and 3, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibition of FGFRs disrupts this pathway, affecting cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” include the inhibition of cell proliferation and induction of apoptosis . In vitro, the compound has been shown to significantly inhibit the migration and invasion of 4T1 cells, a breast cancer cell line .
Action Environment
It is known that the compound’s efficacy can be influenced by the specific cellular environment, including the presence of specific fgfr isoforms .
Propiedades
IUPAC Name |
methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDITGRTPKJPDC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640140 | |
| Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945029-05-0 | |
| Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















